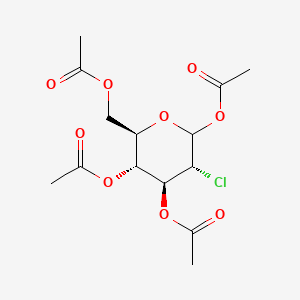
(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate is a complex organic compound with a unique structure It is characterized by the presence of multiple acetoxy groups and a chlorine atom attached to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate typically involves multiple steps. One common method includes the acetylation of a precursor compound, followed by chlorination. The reaction conditions often require the use of acetic anhydride and a chlorinating agent such as thionyl chloride. The process may also involve the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve high purity and yield. The industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the conversion of acetoxy groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate involves its interaction with specific molecular targets. The acetoxy groups and chlorine atom play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-isocyanotetrahydro-2H-pyran-3,4,5-triyl triacetate
- Ethyl acetoacetate
Uniqueness
(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate is unique due to its specific stereochemistry and the presence of multiple acetoxy groups and a chlorine atom
Eigenschaften
Molekularformel |
C14H19ClO9 |
|---|---|
Molekulargewicht |
366.75 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-chlorooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |
InChI-Schlüssel |
XWFCBNNTEZQHTA-GNMOMJPPSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)Cl)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)Cl)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)


![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
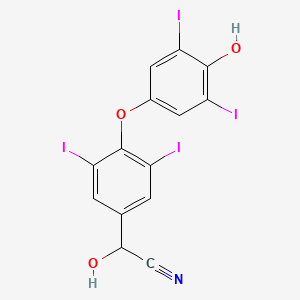

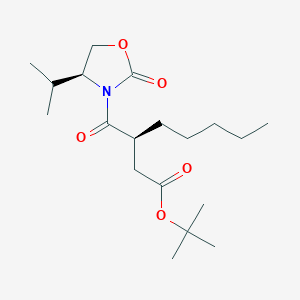
![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)

![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)

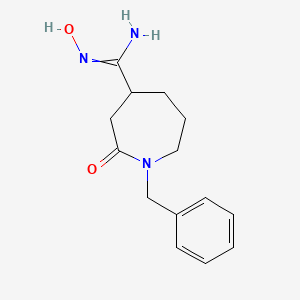
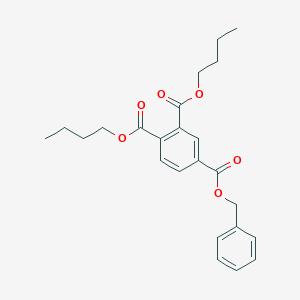
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
